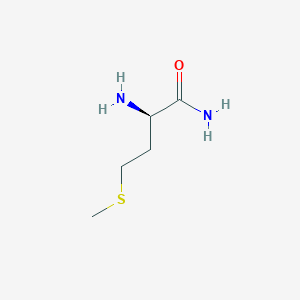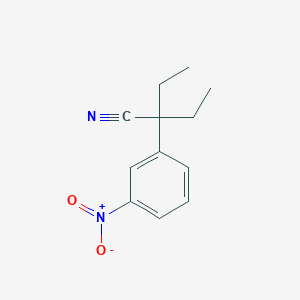![molecular formula C24H29N3OS B8502226 7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-1,2,3,4-tetrahydroquinoline](/img/structure/B8502226.png)
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-1,2,3,4-tetrahydroquinoline is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzothiophene moiety linked to a piperazine ring, further connected to a tetrahydroquinoline backbone. This intricate arrangement of functional groups contributes to its diverse chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-benzothiophen-4-ylamine with piperazine to form an intermediate, which is then reacted with 3-chloropropoxy-1,2,3,4-tetrahydroquinoline under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets in the body. It is known to bind with high affinity to serotonin and dopamine receptors, modulating their activity. This interaction can influence neurotransmitter levels and signaling pathways, leading to its potential therapeutic effects in psychiatric disorders .
Comparación Con Compuestos Similares
Similar Compounds
Brexpiprazole: A compound with a similar structure, known for its use in treating psychiatric disorders.
Aripiprazole: Another related compound with similar pharmacological properties.
Uniqueness
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-1,2,3,4-tetrahydroquinoline is unique due to its specific arrangement of functional groups, which contributes to its distinct chemical and biological properties. Its high affinity for serotonin and dopamine receptors sets it apart from other compounds, making it a valuable candidate for further research and development .
Propiedades
Fórmula molecular |
C24H29N3OS |
|---|---|
Peso molecular |
407.6 g/mol |
Nombre IUPAC |
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C24H29N3OS/c1-5-23(21-9-17-29-24(21)6-1)27-14-12-26(13-15-27)11-3-16-28-20-8-7-19-4-2-10-25-22(19)18-20/h1,5-9,17-18,25H,2-4,10-16H2 |
Clave InChI |
QNNTVDSWWGRBRX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C(C=C2)OCCCN3CCN(CC3)C4=C5C=CSC5=CC=C4)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-Methoxy-4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pent-2-en-1-ol](/img/structure/B8502248.png)
